Cas no 86259-87-2 (BnO-PEG4-OH)

BnO-PEG4-OH structure
BnO-PEG4-OH structure
商品名:BnO-PEG4-OH
CAS番号:86259-87-2
MF:C15H24O5
メガワット:284.348065376282
MDL:MFCD06797175
CID:60963
PubChem ID:11076957

BnO-PEG4-OH 化学的及び物理的性質

名前と識別子

    • 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
    • Tetraethylene Glycol Monobenzyl Ether
    • 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
    • 2-[2-[2-[2-(BENZYLOXY)ETHOXY]ETHOXY]ETHOXY]ETHANOL
    • Benzyl-PEG4-alcohol
    • BnO-PEG4-OH
    • Bn-PEG4-OH
    • BIPG1186
    • Tetraethyleneglykolmonobenzyl ether
    • QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • Tetraethylene glycol monobenzylether
    • STL556243
    • ZB0910
    • BBL102
    • 13-Phenyl-3,6,9,12-tetraoxatridecan-1-ol (ACI)
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl- (9CI)
    • Benzyl-PEG4-Hydroxy
    • SCHEMBL606659
    • AKOS015839480
    • BP-22232
    • DTXSID10454414
    • MFCD06797175
    • TetraethyleneGlycolMonobenzylEther
    • EN300-305336
    • CS-W020968
    • FS-6033
    • SY054175
    • Benzyl-PEG4-OH
    • C15H24O5
    • BBL102441
    • HY-W040228
    • T1997
    • DA-68069
    • s10771
    • 86259-87-2
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-
    • MDL: MFCD06797175
    • インチ: 1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
    • InChIKey: QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • ほほえんだ: OCCOCCOCCOCCOCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 284.16200
  • どういたいしつりょう: 284.16237386g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 13
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 57.2
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.0930(lit.)
  • ふってん: 398.714℃/760mmHg
  • フラッシュポイント: 398.714 °C at 760 mmHg
  • 屈折率: 1.4980 to 1.5020
  • PSA: 57.15000
  • LogP: 1.24530
  • ようかいせい: 未確定

BnO-PEG4-OH セキュリティ情報

BnO-PEG4-OH 税関データ

  • 税関コード:2909499000
  • 税関データ:

    中国税関コード:

    2909499000

    概要:

    29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

BnO-PEG4-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-305336-0.1g
1-phenyl-2,5,8,11-tetraoxatridecan-13-ol
86259-87-2 95.0%
0.1g
$19.0 2025-03-19
Chemenu
CM339723-100g
BnO-PEG4-OH
86259-87-2 95%+
100g
$*** 2023-05-29
abcr
AB250564-1 g
Tetraethylene glycol monobenzyl ether, 95% ; .
86259-87-2 95%
1g
€75.90 2023-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045051-100g
BnO-PEG4-OH
86259-87-2 98%
100g
¥1052.00 2024-04-28
eNovation Chemicals LLC
D630819-5g
2-[2-[2-[2-(BENZYLOXY)ETHOXY]ETHOXY]ETHOXY]ETHANOL
86259-87-2 95%
5g
$1500 2024-06-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1997-5G
Tetraethylene Glycol Monobenzyl Ether
86259-87-2 >95.0%(GC)
5g
¥290.00 2024-04-15
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-29-1g
Benzyl-PEG5-alcohol
86259-87-2 95.00%
1g
¥210.0 2021-09-26
TRC
T303773-100mg
Tetraethylene Glycol Monobenzyl Ether
86259-87-2
100mg
$ 60.00 2022-06-02
MedChemExpress
HY-W040228-100mg
BnO-PEG4-OH
86259-87-2 ≥95.0%
100mg
¥200 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T24630-500g
BnO-PEG4-OH
86259-87-2 95%
500g
¥3573.0 2023-09-06

BnO-PEG4-OH 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
リファレンス
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 -
リファレンス
Simplified synthesis of oligoethylene glycols
Zada, Anat; et al, Journal of Surfactants and Detergents, 2001, 4(2), 163-166

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
リファレンス
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
2.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C; 10 min, 0 °C; 10 min, 20 °C
1.2 20 °C; 20 h, 20 °C
1.3 Reagents: Water ;  0 °C
リファレンス
Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media
Viart, H. M.-F.; et al, Chemical Communications (Cambridge, 2014, 50(58), 7800-7802

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C; 0 °C → rt
1.2 24 h, 40 °C
1.3 Solvents: Water
リファレンス
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
1.2 -
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
リファレンス
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
リファレンス
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
リファレンス
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid
2.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
2.2 -
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
リファレンス
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 overnight, rt
1.3 Solvents: Water ;  rt
リファレンス
The design and synthesis of highly branched and spherically symmetric fluorinated macrocyclic chelators
Jiang, Zhong-Xing; et al, Synthesis, 2008, (2), 215-220

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
リファレンス
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ethanol, 2,2′-[oxybis(2,1-ethanediyloxy)]bis-, monosodium salt
2.1 -
リファレンス
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C
1.2 Reagents: Water
1.3 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
リファレンス
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
リファレンス
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 0 °C; 0 °C → rt; 24 h, rt
3.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
リファレンス
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, reflux; cooled
1.3 Reagents: Methanol
リファレンス
Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid Interface
Yoshimoto, Minoru; et al, Journal of Physical Chemistry C, 2014, 118(29), 16067-16073

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; rt → 67 °C
1.2 Solvents: Tetrahydrofuran ;  66 - 67 °C; 3 h, 66 - 67 °C; 67 °C → rt
1.3 Reagents: Methanol
1.4 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of Poly(ethylene oxide) Approaching Monodispersity
Maranski, Krzysztof; et al, Angewandte Chemie, 2014, 53(25), 6411-6413

ごうせいかいろ 25

はんのうじょうけん
リファレンス
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, 100 °C; 100 °C → rt
1.3 Solvents: Methanol ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
DNA-Molecular-Motor-Controlled Dendron Association
Sun, Yawei; et al, Langmuir, 2010, 26(15), 12496-12499

ごうせいかいろ 27

はんのうじょうけん
リファレンス
Azethoxyl nitroxide spin-labeled crown ethers and cryptands with the N-O• group positioned near the cavity
Keana, John F. W.; et al, Journal of Organic Chemistry, 1983, 48(16), 2647-54

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Sodium hydride
2.1 -
リファレンス
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

BnO-PEG4-OH Raw materials

BnO-PEG4-OH Preparation Products

BnO-PEG4-OH 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:86259-87-2)BnO-PEG4-OH
A863259
清らかである:99%
はかる:500g
価格 ($):499.0